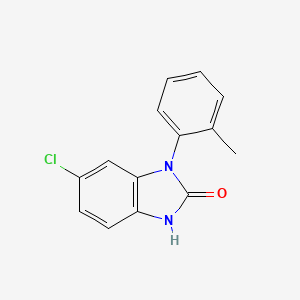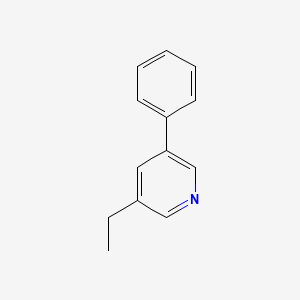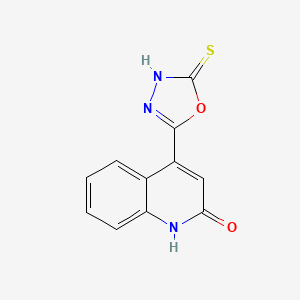
4-(5-Sulfanylidene-4,5-dihydro-1,3,4-oxadiazol-2-yl)quinolin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(5-Sulfanylidene-4,5-dihydro-1,3,4-oxadiazol-2-yl)quinolin-2(1H)-one is a heterocyclic compound that features both quinoline and oxadiazole rings. These types of compounds are often of interest due to their potential biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Sulfanylidene-4,5-dihydro-1,3,4-oxadiazol-2-yl)quinolin-2(1H)-one typically involves the formation of the oxadiazole ring followed by its attachment to the quinoline moiety. Common synthetic routes may include:
Cyclization reactions: Starting from appropriate hydrazides and carbon disulfide under basic conditions to form the oxadiazole ring.
Condensation reactions: Combining the oxadiazole intermediate with quinoline derivatives under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for such compounds would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反応の分析
Types of Reactions
4-(5-Sulfanylidene-4,5-dihydro-1,3,4-oxadiazol-2-yl)quinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: Conversion of the sulfanylidene group to sulfoxide or sulfone.
Reduction: Reduction of the oxadiazole ring or quinoline moiety.
Substitution: Electrophilic or nucleophilic substitution reactions on the quinoline ring.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the quinoline ring.
科学的研究の応用
4-(5-Sulfanylidene-4,5-dihydro-1,3,4-oxadiazol-2-yl)quinolin-2(1H)-one may have several scientific research applications, including:
Medicinal Chemistry: Potential use as an antimicrobial, anticancer, or anti-inflammatory agent.
Biological Studies: Investigation of its interactions with biological targets such as enzymes or receptors.
Material Science: Use in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 4-(5-Sulfanylidene-4,5-dihydro-1,3,4-oxadiazol-2-yl)quinolin-2(1H)-one would depend on its specific biological activity. Generally, it could involve:
Molecular Targets: Binding to specific enzymes, receptors, or DNA.
Pathways Involved: Inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
類似化合物との比較
Similar Compounds
- 4-(5-Mercapto-4,5-dihydro-1,3,4-oxadiazol-2-yl)quinolin-2(1H)-one
- 4-(5-Thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)quinolin-2(1H)-one
Uniqueness
4-(5-Sulfanylidene-4,5-dihydro-1,3,4-oxadiazol-2-yl)quinolin-2(1H)-one may be unique in its specific combination of the oxadiazole and quinoline rings, which could confer distinct biological activities or chemical properties compared to similar compounds.
特性
CAS番号 |
77162-95-9 |
|---|---|
分子式 |
C11H7N3O2S |
分子量 |
245.26 g/mol |
IUPAC名 |
4-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)-1H-quinolin-2-one |
InChI |
InChI=1S/C11H7N3O2S/c15-9-5-7(10-13-14-11(17)16-10)6-3-1-2-4-8(6)12-9/h1-5H,(H,12,15)(H,14,17) |
InChIキー |
NUHCNYSTWUUHBG-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=CC(=O)N2)C3=NNC(=S)O3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


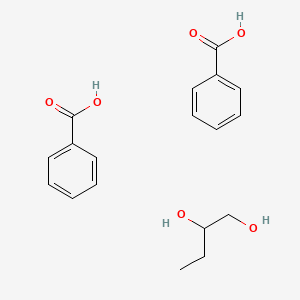
![8-(3-Methylbut-2-en-1-yl)-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B14431318.png)
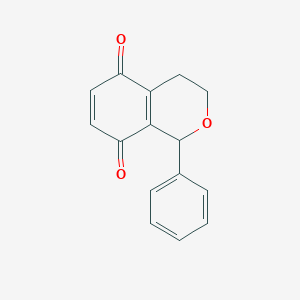
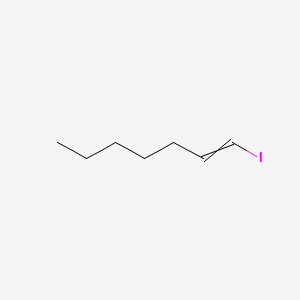
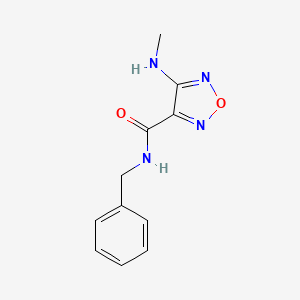
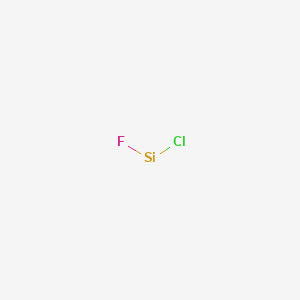
![6-Oxo-3-[2-(3-sulfophenyl)hydrazinylidene]cyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B14431353.png)

![L-Alanine, 3-[(2-sulfoethyl)dithio]-](/img/structure/B14431361.png)
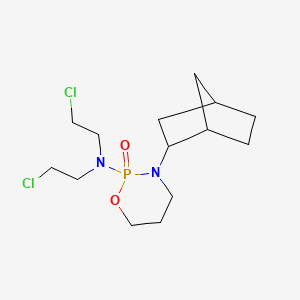

![3-{[2-(Pyridin-2-YL)ethyl]sulfanyl}propan-1-amine](/img/structure/B14431378.png)
